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molecular formula C7H16OS B8415320 3,3-Dimethyl-2-mercaptomethylbutan-1-ol

3,3-Dimethyl-2-mercaptomethylbutan-1-ol

Cat. No. B8415320
M. Wt: 148.27 g/mol
InChI Key: TXPHTEPCQYCKLA-UHFFFAOYSA-N
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Patent
US05061726

Procedure details

Anhydrous liquid ammonia (400 ml) was stirred at -70°, under a current of nitrogen. 2-Benzylthiomethyl-3,3-dimethylbutyl benzyl ether (7.0 g) in dry diethyl ether (100 ml) was added and this was followed by sodium (4.0 g) in small pieces. The resulting mixture was stirred at -70° for 3 hours and then allowed to warm up to 20° C. Ammonium chloride (20 g) was added followed by dry methanol (70 ml). When all the sodium had dissolved, water was added and the mixture was extracted with diethyl ether. The ethereal extracts were washed with water, dried over anhydrous magnesium sulphate and evaporated in vacuo. 3,3-Dimethyl-2-mercaptomethyl-butan-1-ol was obtained as a pale yellow oil (2.8 without further purification.
Quantity
400 mL
Type
reactant
Reaction Step One
Name
2-Benzylthiomethyl-3,3-dimethylbutyl benzyl ether
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N.C([O:9][CH2:10][CH:11]([CH2:16][S:17]CC1C=CC=CC=1)[C:12]([CH3:15])([CH3:14])[CH3:13])C1C=CC=CC=1.[Na].[Cl-].[NH4+]>C(OCC)C.O.CO>[CH3:13][C:12]([CH3:15])([CH3:14])[CH:11]([CH2:16][SH:17])[CH2:10][OH:9] |f:3.4,^1:24|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
N
Step Two
Name
2-Benzylthiomethyl-3,3-dimethylbutyl benzyl ether
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C(C)(C)C)CSCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at -70° for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(CO)CS)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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